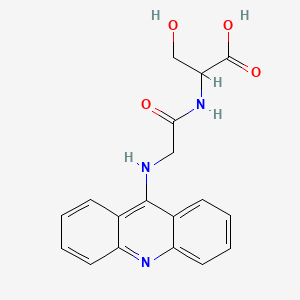
N-(acridin-9-yl)glycylserine
描述
N-(acridin-9-yl)glycylserine is a synthetic hybrid molecule combining the planar, aromatic acridine moiety with a dipeptide backbone. Structurally, it consists of glycine linked to serine via a peptide bond, with the acridine-9-yl group attached to the glycine’s α-amino group through a carboxamide linkage. This compound is hypothesized to leverage the DNA-binding activity of acridines and the cellular uptake efficiency of dipeptides, making it relevant for therapeutic or diagnostic applications, though specific studies on its bioactivity remain sparse in the provided evidence.
属性
分子式 |
C18H17N3O4 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
2-[[2-(acridin-9-ylamino)acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17N3O4/c22-10-15(18(24)25)21-16(23)9-19-17-11-5-1-3-7-13(11)20-14-8-4-2-6-12(14)17/h1-8,15,22H,9-10H2,(H,19,20)(H,21,23)(H,24,25) |
InChI 键 |
UETXQKLCCIKIFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCC(=O)NC(CO)C(=O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(acridin-9-yl)glycylserine typically involves the nucleophilic substitution of hydrogen in the acridine molecule. This can be achieved through oxidative amidation, where the acridine is reacted with an appropriate amide in the presence of sodium hydride and anhydrous dimethyl sulfoxide (DMSO) . The reaction conditions must be carefully controlled to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of acridine derivatives often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may include additional steps for purification and quality control to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions
N-(acridin-9-yl)glycylserine undergoes various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized under specific conditions, leading to the formation of different derivatives.
Reduction: Reduction reactions can modify the acridine ring, affecting its biological activity.
Substitution: Nucleophilic substitution reactions are common, particularly at the C9 position of the acridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents, and reducing agents. The conditions often involve anhydrous solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation can produce 9-acylaminoacridines, while nucleophilic substitution can yield various substituted acridines .
科学研究应用
N-(acridin-9-yl)glycylserine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of fluorescent materials and dyes.
作用机制
The mechanism of action of N-(acridin-9-yl)glycylserine involves its interaction with biological targets, such as DNA. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerase, leading to cell death . The glycylserine peptide enhances the compound’s ability to interact with specific molecular targets, increasing its efficacy .
相似化合物的比较
Comparison with Structurally Similar Compounds
Acridine-9-carboxylic Acid Derivatives
Acridine-9-carboxylic acid (CAS 5336-90-3) shares the acridine core with N-(acridin-9-yl)glycylserine but lacks the dipeptide moiety. Key differences include:
- Molecular Weight : Acridine-9-carboxylic acid (223.23 g/mol) is significantly smaller than this compound (estimated ~423 g/mol).
- Hydrogen Bonding: Acridine-9-carboxylic acid has 3 hydrogen bond acceptors and 1 donor, whereas the dipeptide in this compound adds 4 acceptors (from serine’s hydroxyl and peptide bonds) and 2 donors .
- Lipophilicity: The acridine group increases lipophilicity (XLOGP3: 3.82 for acridine-9-carboxylic acid ), but the dipeptide may enhance aqueous solubility compared to non-peptide acridine derivatives.
Thiazolidinone/Imidazolidinone-Based Acridine Derivatives
Compounds like 5-acridin-9-ylmethylidene-3-amino-2-thioxo-thiazolidin-4-one () feature acridine fused with sulfur-containing heterocycles. Contrasts with this compound include:
- Functional Groups: Thiazolidinone derivatives incorporate thioxo (–S–) and amino groups, enabling metal coordination or enzyme inhibition, absent in the dipeptide-based compound .
- Rigidity vs. In contrast, the dipeptide backbone of this compound offers conformational flexibility, which may improve tissue penetration .
Dipeptide Analogues
N-Acetylglycylglycine (CAS 5687-48-9) is a dipeptide derivative with an acetyl group instead of acridine. Key distinctions:
- Molecular Formula : N-Acetylglycylglycine (C₆H₁₀N₂O₄) is smaller and less lipophilic than this compound.
- Bioactivity : Acetylation typically reduces peptide degradation but lacks the DNA-targeting capability conferred by acridine. This compound’s acridine moiety may enable dual functionality: cellular uptake via peptide transporters and DNA interaction .
Comparative Data Table
Research Findings and Implications
- DNA Interaction: Acridine derivatives like acridine-9-carboxylic acid are known DNA intercalators . This compound’s acridine moiety likely retains this property, while the dipeptide may enhance nuclear localization.
- Cellular Uptake: Dipeptides are transported via peptide transporters (e.g., PEPT1), suggesting this compound could exhibit improved uptake over non-peptide acridines .
- Synthetic Accessibility : The compounds in are synthesized via condensation reactions , a method likely applicable to this compound. However, introducing serine’s hydroxyl group adds complexity for selective functionalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


